molecular formula C5H6N4O B13890878 1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one

1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13890878
M. Wt: 138.13 g/mol
InChI Key: BSKPITKSTMETNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural configuration, which allows for selective binding to CDKs. This selectivity enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

1,3a,5,7a-tetrahydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H6N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-4,9H,(H,6,7,10)

InChI Key

BSKPITKSTMETNC-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2C1C(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.